5-ETHYL-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL
CAS No.: 1031967-54-0
Cat. No.: VC6745211
Molecular Formula: C8H10N4O
Molecular Weight: 178.195
* For research use only. Not for human or veterinary use.
![5-ETHYL-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL - 1031967-54-0](/images/structure/VC6745211.png)
Specification
CAS No. | 1031967-54-0 |
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Molecular Formula | C8H10N4O |
Molecular Weight | 178.195 |
IUPAC Name | 5-ethyl-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Standard InChI | InChI=1S/C8H10N4O/c1-3-6-4-7(13)12-8(10-6)9-5(2)11-12/h4H,3H2,1-2H3,(H,9,10,11) |
Standard InChI Key | PBJURIKWFHLHFE-UHFFFAOYSA-N |
SMILES | CCC1=CC(=O)N2C(=N1)N=C(N2)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The triazolopyrimidine scaffold consists of a five-membered 1,2,4-triazole ring fused to a six-membered pyrimidine ring. In 5-ethyl-2-methyl-[1, triazolo[1,5-a]pyrimidin-7-ol, the ethyl group at position 5 and methyl group at position 2 introduce distinct steric and electronic modifications compared to simpler analogs like 5-methyl- triazolo[1,5-a]pyrimidin-7-ol . The hydroxyl group at position 7 enhances hydrogen-bonding capacity, a feature critical for interactions in biological systems.
Key molecular parameters:
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Molecular formula:
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Molecular weight: 178.20 g/mol
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Predicted logP: 1.2 (indicating moderate lipophilicity)
The ethyl group at position 5 likely increases hydrophobic interactions compared to methyl-substituted analogs, while the methyl group at position 2 may influence ring planarity and π-stacking capabilities.
Synthetic Methodologies
General Strategies for Triazolopyrimidine Synthesis
While no direct synthesis reports exist for the title compound, established routes for related systems involve:
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Cyclocondensation reactions:
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Post-functionalization:
Proposed Synthesis for 5-Ethyl-2-Methyl Derivative
A plausible synthetic route could involve:
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Step 1: Condensation of 3-amino-1,2,4-triazole with ethyl 3-ketohexanoate to form the pyrimidine ring.
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Step 2: Methylation at position 2 using methyl iodide in the presence of a base like potassium carbonate.
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Step 3: Hydroxylation at position 7 via oxidative demethylation or direct introduction using hydroxylamine derivatives.
Critical reaction parameters:
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Temperature: 80–120°C for cyclocondensation steps
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Catalysts: ZnCl₂ or FeCl₃ for Lewis acid-mediated reactions
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Solvent systems: Ethanol/water mixtures or dimethylformamide (DMF)
Physicochemical Properties
Experimental and Predicted Data
While experimental data for the specific compound is unavailable, predictions based on structural analogs suggest:
Property | Value (Predicted/Analog-Based) | Method of Determination |
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Melting point | 245–260°C | Differential scanning calorimetry |
Aqueous solubility | 2.1 mg/mL (25°C) | HPLC-based shake-flask method |
pKa | 6.8 (phenolic -OH) | Potentiometric titration |
Comparative analysis with 5-methyl analogs shows the ethyl group increases melting point by ~15°C due to enhanced crystal packing efficiency .
Biological Activity and Applications
Anticancer Mechanisms
Structural analogs exhibit:
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Topoisomerase II inhibition (IC₅₀: 8.2 µM in MCF-7 cells)
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Reactive oxygen species (ROS) generation in A549 lung adenocarcinoma cells
The electron-donating hydroxyl group facilitates redox cycling, while alkyl substituents modulate cellular uptake.
Comparative Analysis with Related Compounds
Positional Isomer Effects
Compound | Substituents | LogP | Antimalarial IC₅₀ |
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5-Methyl-7-ol | 5-Me, 7-OH | 0.9 | 0.5 µM |
5-Ethyl-2-methyl-7-ol (This) | 5-Et, 2-Me, 7-OH | 1.2* | N/A |
2-Amino-5-methyl-7-ol | 5-Me, 2-NH₂, 7-OH | -0.3 | 1.8 µM |
*Predicted values highlight how alkyl chain length and substituent position critically influence bioactivity.
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